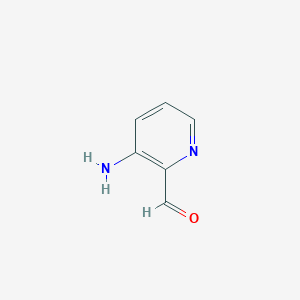
3-Acetyl-5-fluorobenzonitrile
Übersicht
Beschreibung
3-Acetyl-5-fluorobenzonitrile is a chemical compound that is widely used in scientific research applications. It is a derivative of benzene and has a molecular formula of C9H6FNO. This compound has gained significant attention due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-Acetyl-5-fluorobenzonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, which are involved in various biological processes. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It also inhibits the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-Acetyl-5-fluorobenzonitrile has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-viral activity against influenza A virus and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Acetyl-5-fluorobenzonitrile in lab experiments include its high purity, easy synthesis method, and potential applications in various fields. However, its limitations include its potential toxicity and limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 3-Acetyl-5-fluorobenzonitrile. These include:
1. Further investigation of its mechanism of action and potential targets for drug development.
2. Development of more efficient synthesis methods to improve yield and reduce toxicity.
3. Investigation of its potential applications in other fields, such as materials science and nanotechnology.
4. Development of novel drug formulations to improve its bioavailability and efficacy.
5. Investigation of its potential side effects and toxicity in animal models and human clinical trials.
Conclusion:
In conclusion, 3-Acetyl-5-fluorobenzonitrile is a chemical compound with unique properties and potential applications in various fields. Its synthesis method is simple and efficient, and it has shown potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. However, further research is needed to fully understand its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-5-fluorobenzonitrile is widely used in scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It is used as a building block for the synthesis of various pharmaceuticals and biologically active compounds. This compound has shown potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. It has also been used in the development of novel drugs for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
105515-21-7 |
|---|---|
Produktname |
3-Acetyl-5-fluorobenzonitrile |
Molekularformel |
C9H6FNO |
Molekulargewicht |
163.15 g/mol |
IUPAC-Name |
3-acetyl-5-fluorobenzonitrile |
InChI |
InChI=1S/C9H6FNO/c1-6(12)8-2-7(5-11)3-9(10)4-8/h2-4H,1H3 |
InChI-Schlüssel |
NVTOIWPMCLKTFC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC(=C1)C#N)F |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=C1)C#N)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

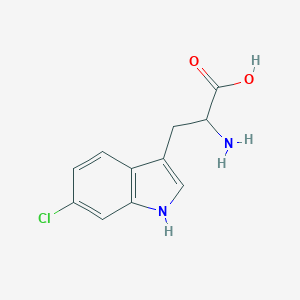


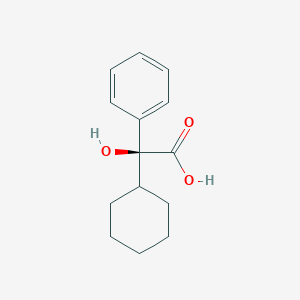


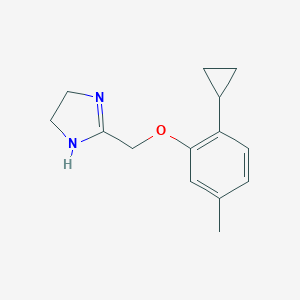

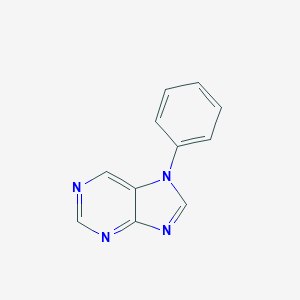


![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B17688.png)
![(2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one](/img/structure/B17691.png)
